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Introduction
AT-2266, more commonly known as enoxacin, is a synthetic, broad-spectrum fluoroquinolone

antibacterial agent.[1] With the chemical formula C₁₅H₁₇FN₄O₃, it belongs to the 1,8-

naphthyridine class of antibiotics.[2] Enoxacin exhibits potent bactericidal activity against a

wide range of Gram-positive and Gram-negative bacteria by interfering with bacterial DNA

replication.[3][4] This technical guide provides a comprehensive overview of the chemical

structure, mechanism of action, antibacterial activity, and key experimental protocols related to

AT-2266 for researchers and drug development professionals.

Chemical Structure and Properties
AT-2266 is chemically identified as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-

naphthyridine-3-carboxylic acid.[5]

Molecular Structure:

Table 1: Chemical and Physical Properties of AT-2266 (Enoxacin)
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Property Value Reference

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-

(piperazin-1-yl)-1,8-

naphthyridine-3-carboxylic acid

[3]

Synonyms AT-2266, CI-919, Enoxacin [1]

CAS Number 74011-58-8 [3]

Molecular Formula C₁₅H₁₇FN₄O₃ [3]

Molar Mass 320.32 g/mol [3]

Melting Point 220 to 224 °C (428 to 435 °F) [3]

Mechanism of Action
Enoxacin's bactericidal effect stems from its inhibition of two essential bacterial enzymes: DNA

gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are crucial for

bacterial DNA replication, transcription, repair, and recombination.

Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. This

enzyme introduces negative supercoils into the bacterial DNA, a process vital for the

initiation of DNA replication. Enoxacin binds to the DNA-gyrase complex, stabilizing it and

preventing the re-ligation of the DNA strands. This leads to the accumulation of double-

strand breaks in the bacterial chromosome, ultimately causing cell death.[4]

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main

target. This enzyme is responsible for decatenating interlinked daughter DNA molecules

following replication. By inhibiting topoisomerase IV, enoxacin prevents the segregation of

the newly replicated chromosomes, leading to a cessation of cell division and bacterial

death.[4]

The dual-targeting mechanism of enoxacin contributes to its broad spectrum of activity and can

help to minimize the development of bacterial resistance.
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Diagram 1: Mechanism of Action of Enoxacin (AT-2266)

Antibacterial Activity and Pharmacokinetics
Enoxacin demonstrates a broad spectrum of in vitro activity against a variety of clinically

relevant pathogens. Its pharmacokinetic profile is characterized by rapid oral absorption and a

relatively long half-life.

Table 2: In Vitro Antibacterial Activity of Enoxacin (MIC₉₀ in µg/mL)
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Bacterial Species MIC₉₀ (µg/mL) Reference

Escherichia coli ≤0.8 [6]

Klebsiella pneumoniae ≤0.8 [6]

Enterobacter spp. ≤0.8 [6]

Serratia spp. ≤0.8 [6]

Proteus mirabilis ≤0.8 [6]

Pseudomonas aeruginosa ≤3.1 [6]

Haemophilus influenzae <0.1 [6]

Neisseria gonorrhoeae <0.1 [6]

Staphylococcus aureus 3.1 [6]

Table 3: Pharmacokinetic Parameters of Enoxacin in Healthy Volunteers

Parameter Value Reference

Bioavailability (oral) ~89% [7]

Plasma Protein Binding 35-40% [3]

Elimination Half-life 3-6 hours [3]

Peak Plasma Concentration

(400 mg oral dose)
2-4.4 µg/mL [8]

Primary Route of Excretion Renal [3]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Materials:

96-well microtiter plates

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Enoxacin (AT-2266) stock solution

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

Sterile saline or broth for dilutions

Incubator (35 ± 2°C)

Microplate reader (optional)

Procedure:

Preparation of Enoxacin Dilutions:

Prepare a stock solution of enoxacin in a suitable solvent.

Perform serial twofold dilutions of the enoxacin stock solution in CAMHB in the wells of a

96-well microtiter plate to achieve the desired concentration range (e.g., 0.008 to 128

µg/mL).

Include a growth control well (CAMHB with inoculum but no enoxacin) and a sterility

control well (CAMHB only).

Inoculum Preparation:

Select 3-5 well-isolated colonies of the test organism from a fresh agar plate.

Transfer the colonies to a tube containing sterile saline or broth.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately

1-2 x 10⁸ CFU/mL).
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Dilute this standardized suspension to achieve a final inoculum concentration of

approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Inoculation and Incubation:

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

Cover the plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.

Interpretation of Results:

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration

of enoxacin that completely inhibits visible growth of the organism.

Alternatively, a microplate reader can be used to measure the optical density at 600 nm

(OD₆₀₀) to determine growth inhibition.
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Diagram 2: Workflow for MIC Determination

DNA Gyrase Inhibition Assay (Supercoiling Assay)
This protocol is based on a standard in vitro assay to measure the inhibition of DNA gyrase

supercoiling activity.

Materials:
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Purified bacterial DNA gyrase (GyrA and GyrB subunits)

Relaxed plasmid DNA (e.g., pBR322)

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9

mM Spermidine, 5 mM ATP, 32.5% glycerol)

Enoxacin (AT-2266) solutions at various concentrations

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

Agarose gel (1%) and electrophoresis apparatus

Ethidium bromide or other DNA stain

UV transilluminator and gel documentation system

Procedure:

Reaction Setup:

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

4 µL of 5X Assay Buffer

x µL of sterile water

1 µL of relaxed plasmid DNA (e.g., 0.5 µg)

1 µL of enoxacin solution (or solvent control)

1 µL of DNA gyrase enzyme (e.g., 1 unit)

The final volume should be 20 µL.

Incubation:

Incubate the reaction mixtures at 37°C for 30-60 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2672701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Termination:

Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

Agarose Gel Electrophoresis:

Load the entire reaction mixture into the wells of a 1% agarose gel.

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an

adequate distance.

Visualization and Analysis:

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Relaxed plasmid DNA will migrate slower than supercoiled DNA.

The concentration of enoxacin that inhibits 50% of the supercoiling activity (IC₅₀) can be

determined by quantifying the band intensities.
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Diagram 3: DNA Gyrase Inhibition Assay Workflow
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Conclusion
AT-2266 (enoxacin) is a potent fluoroquinolone antibiotic with a well-defined mechanism of

action and a broad spectrum of antibacterial activity. This technical guide provides essential

information for researchers working with this compound, including its chemical properties,

mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for

its evaluation. The provided methodologies for MIC determination and DNA gyrase inhibition

assays serve as a foundation for further in vitro and in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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